[(4-Chlorophenyl)methyl](triphenyl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)methylphosphanium perchlorate is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphonium cation, which is bonded to a (4-chlorophenyl)methyl group and three phenyl groups, and a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methylphosphanium perchlorate typically involves the reaction of triphenylphosphine with (4-chlorobenzyl) chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting (4-Chlorophenyl)methylphosphanium chloride is then treated with perchloric acid to yield the perchlorate salt .
Industrial Production Methods
Industrial production of (4-Chlorophenyl)methylphosphanium perchlorate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors equipped with reflux condensers and other necessary apparatus to ensure efficient and safe production .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methylphosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The (4-chlorophenyl)methyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium salts.
Scientific Research Applications
(4-Chlorophenyl)methylphosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methylphosphanium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The phosphonium cation plays a crucial role in its activity, as it can interact with negatively charged sites on proteins and other biomolecules .
Comparison with Similar Compounds
(4-Chlorophenyl)methylphosphanium perchlorate can be compared with other similar compounds such as:
(4-Methoxyphenyl)methylphosphanium chloride: This compound has a methoxy group instead of a chloro group, which affects its reactivity and applications.
(4-Cyanophenyl)methylphosphanium bromide:
(4-Nitrophenyl)methylphosphanium iodide: The nitro group significantly alters the compound’s reactivity and biological activity.
Properties
CAS No. |
62173-38-0 |
---|---|
Molecular Formula |
C25H21Cl2O4P |
Molecular Weight |
487.3 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C25H21ClP.ClHO4/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;2-1(3,4)5/h1-19H,20H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
UBQURETXPDTFSY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.